N,N'-Dicyclohexylhexane-1,6-diamine
Description
N,N'-Dicyclohexylhexane-1,6-diamine (CAS: 13348-41-9) is a diaminoalkane featuring two cyclohexyl groups bonded to the terminal nitrogen atoms of a hexane backbone. Its structural and physicochemical properties include:
- Molecular Formula: C₁₈H₃₆N₂ .
- SMILES: C1CCC(CC1)NCCCCCCNC2CCCCC2 .
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 174.2 to 184.5 Ų (e.g., [M+H]+: 176.0 Ų) .
Its structural analogs, however, are well-documented in materials science and coordination chemistry.
Properties
CAS No. |
13348-41-9 |
|---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N,N'-dicyclohexylhexane-1,6-diamine |
InChI |
InChI=1S/C18H36N2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h17-20H,1-16H2 |
InChI Key |
HWMMYAWUTCKNKH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCCCCNC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)NCCCCCCNC2CCCCC2 |
Other CAS No. |
13348-41-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
Structural and Molecular Properties
The following table summarizes key structural differences and molecular properties of N,N'-Dicyclohexylhexane-1,6-diamine and related compounds:
Functional and Application Differences
N,N,N',N'-Tetramethylhexane-1,6-diamine (TMHDA)
- Applications: Ionic crosslinker in radiation-grafted anion-exchange membranes (RG-AEMs), improving permselectivity by 15–20% compared to non-crosslinked variants . Intermediate in pharmaceuticals and agrochemicals due to its reactivity in alkylation reactions .
- Research Findings :
N,N'-Dimethyl-N,N'-diphenylhexane-1,6-diamine
- Properties :
- The phenyl groups enhance electron delocalization, which may stabilize charge-transfer complexes.
N,N'-Dibutylhexane-1,6-diamine and N,N'-Dipropylhexane-1,6-diamine
- Applications :
- Research Gaps: Limited peer-reviewed data on their roles in advanced materials.
This compound
- Research Gaps: No direct applications reported in literature.
Physicochemical Properties and Solubility
- Hydrophobicity :
- Thermal Stability :
- Cyclohexyl and aryl substituents enhance thermal stability (decomposition >200°C inferred), whereas alkylated analogs (butyl/propyl) may degrade at lower temperatures .
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